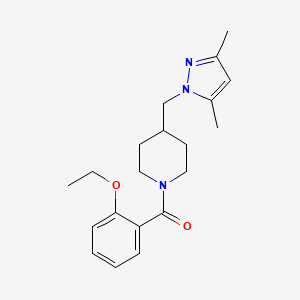
3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPCI and is a cationic imidazolium salt.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is not fully understood, but it is believed to involve the disruption of cell membranes in bacteria and fungi. It may also interact with metal ions to catalyze organic reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide are not well studied. It is known to have antimicrobial activity, but it is not clear how this activity affects human cells. Further research is needed to determine the potential effects of this compound on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide in lab experiments is its antimicrobial activity, which can be useful in studying the effects of bacteria and fungi on various processes. However, the limitations of this compound include its potential toxicity and the need for further research to determine its effects on human health.
Orientations Futures
There are several future directions for research on 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide. These include:
1. Further studies on the mechanism of action of this compound to better understand its antimicrobial activity and potential use as a catalyst in organic reactions.
2. Studies on the potential toxicity of this compound and its effects on human health.
3. Development of new antibiotics based on the structure of 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide.
4. Investigation of the potential use of this compound in other scientific research applications, such as drug delivery or materials science.
In conclusion, 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is a chemical compound that has potential applications in scientific research. Its antimicrobial activity and ability to form stable complexes with metal ions make it a promising candidate for the development of new antibiotics and catalysts. However, further research is needed to determine its potential toxicity and effects on human health.
Méthodes De Synthèse
The synthesis of 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide involves the reaction of 1-methylpiperidine-2-carboxylic acid with 1-methylimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then treated with iodomethane to form the final product, 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide.
Applications De Recherche Scientifique
3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a catalyst in organic reactions, due to its ability to form stable complexes with metal ions.
Propriétés
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(2-methylpiperidin-1-yl)methanone;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N3O.HI/c1-10-5-3-4-6-14(10)11(15)13-8-7-12(2)9-13;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVVTFKLBDUCRO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)N2C=C[N+](=C2)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2777090.png)
![1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine](/img/structure/B2777092.png)

![3-(2-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2777094.png)

![N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline](/img/structure/B2777099.png)

![1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2777105.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2777107.png)
![tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2777108.png)


![(1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2777112.png)